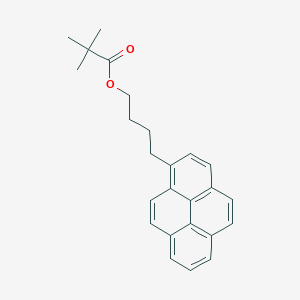
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate is an organic compound known for its unique structure, which includes a pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and it is known for its photophysical and electronic properties. The compound’s structure makes it valuable in various fields, including materials science, supramolecular chemistry, and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate typically involves the esterification of 4-(Pyren-1-YL)butanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones.
Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Pyrene-1,2-quinone derivatives.
Reduction: Dihydropyrene derivatives.
Substitution: Bromopyrene or nitropyrene derivatives.
Scientific Research Applications
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong photophysical properties.
Biology: Employed in studying cell membrane dynamics and interactions.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate exerts its effects is primarily through its interaction with molecular targets via π-π stacking interactions. The pyrene moiety can intercalate between DNA bases, making it useful in studying DNA interactions. Additionally, its fluorescent properties allow it to act as a probe in various biochemical assays.
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyren-1-YL)butanoic acid
- 4-(Pyren-1-YL)butanol
- 4-(Pyren-1-YL)butyl acetate
Uniqueness
4-(Pyren-1-YL)butyl 2,2-dimethylpropanoate stands out due to its ester linkage, which imparts unique solubility and reactivity properties compared to its analogs. The presence of the 2,2-dimethylpropanoate group also enhances its stability and makes it suitable for various industrial applications .
Properties
CAS No. |
110299-25-7 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-pyren-1-ylbutyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H26O2/c1-25(2,3)24(26)27-16-5-4-7-17-10-11-20-13-12-18-8-6-9-19-14-15-21(17)23(20)22(18)19/h6,8-15H,4-5,7,16H2,1-3H3 |
InChI Key |
IFQMHSUPCRTZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14320186.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
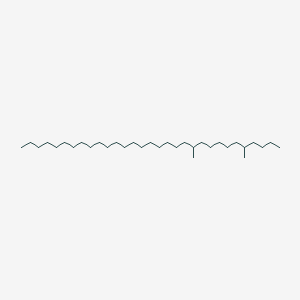
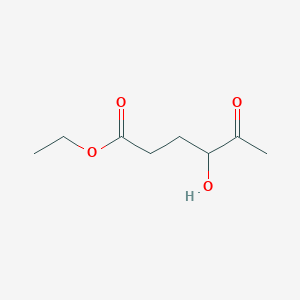
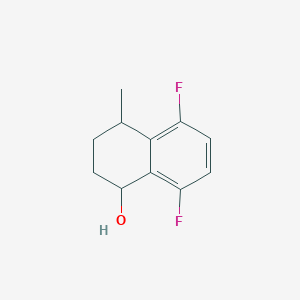
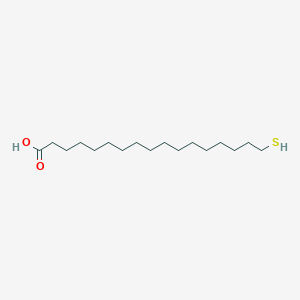
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
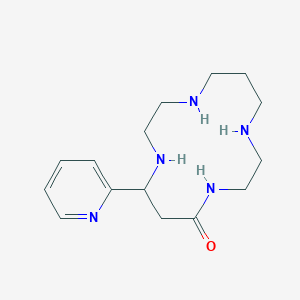
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
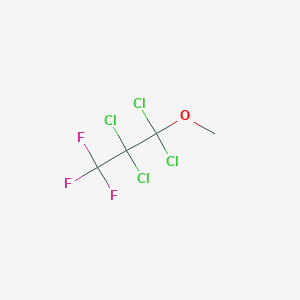
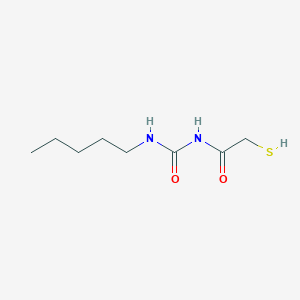

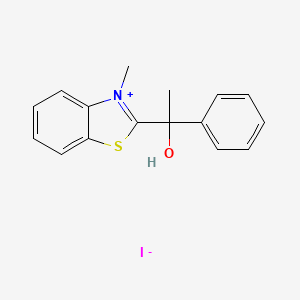
![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
